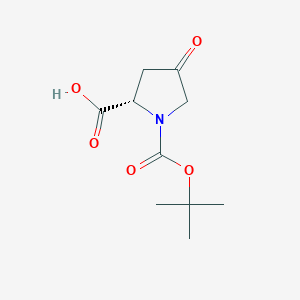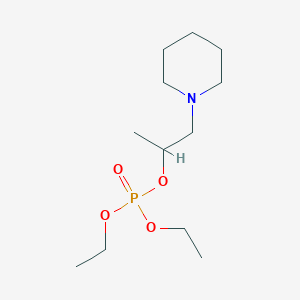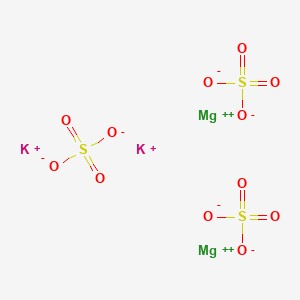
N,N'-Dimethyl-1,2-cyclohexanediamine
Overview
Description
N,N’-Dimethyl-1,2-cyclohexanediamine is a N,N’-dimethylated derivative of enantiopure 1,2-diaminocyclohexane . It is a clear colorless to slightly yellow liquid .
Synthesis Analysis
N,N’-Dimethyl-1,2-cyclohexanediamine can be formed during the hydrolysis of (R3a, R7a)-1,3-(dimethyl)-2-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-1,3,2-benzodiazaphosphole 2-oxide using HCl-methanol . An improved synthesis of chiral diamine ligands derived from (R, R)-1,2-diaminocyclohexane is described, providing N-substituted diamines .
Molecular Structure Analysis
The molecular formula of N,N’-Dimethyl-1,2-cyclohexanediamine is C8H18N2 .
Chemical Reactions Analysis
N,N’-Dimethyl-1,2-cyclohexanediamine is a ligand used to promote N-alkenylation and N-alkylation reactions of amides . It can be used as a ligand in the synthesis of vinylsulfoximines obtained from NH sulfoximes and vinyl bromides, and N-arylpyridones obtained via reaction between 2-substituted pyridines and aryl halides .
Physical And Chemical Properties Analysis
N,N’-Dimethyl-1,2-cyclohexanediamine is a clear colorless to slightly yellow liquid . The molecular formula is C8H18N2 .
Scientific Research Applications
Organic Synthesis
“N,N’-Dimethyl-1,2-cyclohexanediamine” is used as a catalyst in the synthesis of substituted pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They have a wide range of applications in the pharmaceutical industry due to their anti-inflammatory activity .
Ligand in Multi-component Ullmann Coupling Reaction
This compound can be used as a ligand in the preparation of 4H-benzo[f]imidazo[1,4]diazepin-6-one through multi-component Ullmann coupling reaction . This reaction is a key step in the synthesis of complex organic molecules and pharmaceuticals .
Preparation of Tricyclic γ-Secretase Modulators
“N,N’-Dimethyl-1,2-cyclohexanediamine” is used in one of the key synthetic steps for the preparation of tricyclic γ-secretase modulators . These modulators are potential therapeutic agents for the treatment of Alzheimer’s disease .
Synthesis of α-Diazophosphonic Acid Derivatives
“(S,S)-(+)-N,N’-Dimethyl-1,2-cyclohexanediamine” can be used to synthesize derivatives of α-diazophosphonic acid . These derivatives are employed in O-H and N-H insertion reactions .
Preparation of α-Chloro-α-alkylphosphonic Acids
“(S,S)-(+)-N,N’-Dimethyl-1,2-cyclohexanediamine” can also be used as a starting material for the synthesis of α-chloro-α-alkylphosphonic acids . These acids are important intermediates in the synthesis of various organic compounds .
Bioprocessing and Cell Culture
“N,N’-Dimethyl-1,2-cyclohexanediamine” is used in bioprocessing and cell culture applications . However, the exact details of its use in these fields are not specified in the available resources .
Mechanism of Action
Target of Action
N,N’-Dimethyl-1,2-cyclohexanediamine, also known as N1,N2-Dimethylcyclohexane-1,2-diamine, is primarily used as a ligand in various chemical reactions . A ligand is a molecule that binds to another (usually larger) molecule. In this case, the compound can bind to a variety of targets, depending on the specific reaction it is involved in.
Mode of Action
This compound is known to promote N-alkenylation and N-alkylation reactions of amides . Alkenylation and alkylation are processes by which an alkene or alkyl group is introduced into a molecule. The compound’s interaction with its targets involves the formation of a bond between the nitrogen atom in the amide and the carbon atom in the alkene or alkyl group.
Biochemical Pathways
The exact biochemical pathways affected by N,N’-Dimethyl-1,2-cyclohexanediamine can vary depending on the specific reaction it is involved in. It is known to be used in the synthesis of substituted pyrazoles with anti-inflammatory activity, as well as highly functional pyridines and bipyridines . These compounds are often involved in various biological pathways, including those related to inflammation and cellular signaling.
Result of Action
The molecular and cellular effects of N,N’-Dimethyl-1,2-cyclohexanediamine’s action would depend on the specific reaction it is involved in. For example, in the synthesis of substituted pyrazoles, it could contribute to the anti-inflammatory effects of these compounds .
Action Environment
The action, efficacy, and stability of N,N’-Dimethyl-1,2-cyclohexanediamine can be influenced by various environmental factors. For example, the presence of other reactants, the pH, temperature, and solvent can all affect the compound’s ability to act as a ligand and promote alkenylation or alkylation reactions .
Safety and Hazards
properties
IUPAC Name |
1-N,2-N-dimethylcyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHPOFJADXHYBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338775 | |
| Record name | N,N'-Dimethyl-1,2-cyclohexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Dimethyl-1,2-cyclohexanediamine | |
CAS RN |
61798-24-1 | |
| Record name | N,N'-Dimethyl-1,2-cyclohexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-N,2-N-dimethylcyclohexane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















